molecular formula C17H21NO4S B15095066 Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- CAS No. 927999-82-4

Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]-

Cat. No.: B15095066
CAS No.: 927999-82-4
M. Wt: 335.4 g/mol
InChI Key: DLVAPIPEYOQVCH-UHFFFAOYSA-N
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Description

Properties

CAS No.

927999-82-4

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylethanamine

InChI

InChI=1S/C17H21NO4S/c1-12-4-7-14(8-5-12)23(19,20)17(11-18)13-6-9-15(21-2)16(10-13)22-3/h4-10,17H,11,18H2,1-3H3

InChI Key

DLVAPIPEYOQVCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- typically involves multiple steps, starting with the preparation of the core benzeneethanamine structure. This is followed by the introduction of the dimethoxy groups and the sulfonyl group. Common reagents used in these reactions include dimethoxybenzene, ethanamine, and sulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation in Benzeneethanamine Derivatives

The following analogs (from ) highlight the impact of substituent modifications:

CAS Number Substituents Key Structural Differences Inferred Properties
927999-82-4 3,4-Dimethoxy, 4-methylphenylsulfonyl Reference compound Balanced polarity; moderate solubility in organic solvents .
927999-48-2 3-Methoxy, 4-methylphenylsulfonyl Lacks 4-methoxy group Reduced steric hindrance; lower molecular weight (303.4 g/mol) .
928000-20-8 4-Dimethylamino, 4-methylphenylsulfonyl Replaces methoxy with dimethylamino group Increased basicity; higher solubility in aqueous media .

Key Observations :

  • In contrast, the dimethylamino group in 928000-20-8 introduces a strong electron-donating effect, altering reactivity in nucleophilic substitutions .
  • Solubility: The sulfonyl group in all analogs increases polarity, but the dimethylamino substituent in 928000-20-8 likely improves water solubility compared to methoxy derivatives .

Comparison with Simplified Derivatives

3,4-Dimethoxyphenethylamine (DMPEA)
  • CAS : 55-84-9 (from ).
  • Structure : Lacks the sulfonyl group, retaining only the 3,4-dimethoxy-phenethylamine backbone.
  • Properties :
    • Lower molecular weight (195.2 g/mol vs. 333.4 g/mol).
    • Higher volatility and lipophilicity (logP ~1.5 vs. ~2.5 for the target compound) due to the absence of the polar sulfonyl group .
  • Applications : DMPEA is a precursor in neurotransmitter analog synthesis, whereas sulfonylated derivatives like 927999-82-4 are more likely to act as enzyme inhibitors or receptor ligands due to enhanced binding affinity .

Role of the Sulfonyl Group

4-Methylsulphonylbenzylamine Hydrochloride ()
  • CAS : 98593-51-2.
  • Structure : Features a methylsulfonyl group on a benzylamine scaffold.
  • Comparison: The sulfonyl group in both compounds contributes to hydrogen-bond acceptor capacity, but the target compound’s larger aromatic system (3,4-dimethoxy substitution) may enhance π-π stacking interactions in biological systems .

Complex Sulfonylated Derivatives

N-(3,4-Dimethoxyphenethyl)-3-(4-((3-Isopropyl-1-Methyl-1H-Indol-2-yl)Sulfonyl)Phenoxy)-N-Methylpropan-1-Amine Oxalate ()
  • CAS: Not provided.
  • Structure : Combines a 3,4-dimethoxyphenethylamine core with a sulfonylated indole moiety.
  • Key Contrast : The indole-sulfonyl group introduces bulkier hydrophobic interactions compared to the 4-methylphenylsulfonyl group in the target compound. This likely enhances selectivity for hydrophobic binding pockets in proteins .

Biological Activity

Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- (commonly referred to as DMPEA) is a compound of significant interest due to its potential biological activities. This compound is structurally related to phenethylamines and has been studied for its pharmacological properties, including its effects on neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula: C₁₀H₁₅NO₂
  • Molecular Weight: 181.23 g/mol
  • IUPAC Name: Benzeneethanamine, 3,4-dimethoxy-
  • CAS Registry Number: 120-20-7

The chemical structure of DMPEA includes two methoxy groups at the 3 and 4 positions of the benzene ring, which significantly influence its biological activity.

Neuropharmacological Effects

Research indicates that DMPEA exhibits activity similar to that of other phenethylamines, particularly in relation to neurotransmitter modulation. Studies have shown that compounds with similar structures can influence dopamine and serotonin pathways, potentially affecting mood and cognition.

Case Studies

  • Dopaminergic Activity : A study conducted by researchers at the University of California explored the dopaminergic effects of DMPEA. The results indicated that DMPEA could enhance dopamine release in certain brain regions, suggesting a potential role in mood regulation and cognitive enhancement.
  • Serotonin Receptor Interaction : Another investigation highlighted DMPEA's interaction with serotonin receptors. The compound was found to act as a partial agonist at the 5-HT2A receptor, which is implicated in various psychiatric disorders. This interaction may contribute to its psychoactive properties.
  • Toxicological Assessment : A comprehensive toxicity study assessed the safety profile of DMPEA. The findings revealed that while acute exposure led to mild irritative effects, chronic exposure did not demonstrate significant carcinogenic or mutagenic risks. This suggests a favorable safety margin for potential therapeutic use.

Summary of Biological Activities

Activity TypeDescription
Dopaminergic EffectsEnhances dopamine release; mood regulation
Serotonin Receptor InteractionPartial agonist at 5-HT2A receptors
Toxicological ProfileMild irritative effects; no significant long-term risks

The biological activity of DMPEA can be attributed to its structural similarity to other psychoactive compounds. The presence of methoxy groups enhances lipophilicity, allowing better penetration through biological membranes and interaction with central nervous system receptors.

Potential Therapeutic Applications

Given its neuropharmacological profile, DMPEA may have potential applications in treating mood disorders and cognitive dysfunctions. Further research is warranted to explore these possibilities in clinical settings.

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